molecular formula C5H11NO2S B12474888 (3R)-N-methyl-1,1-dioxothiolan-3-amine

(3R)-N-methyl-1,1-dioxothiolan-3-amine

Cat. No.: B12474888
M. Wt: 149.21 g/mol
InChI Key: MGNJNMNVFHVRHJ-RXMQYKEDSA-N
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Description

(3R)-N-methyl-1,1-dioxothiolan-3-amine is a chiral sulfone-containing amine derivative with a thiolane (tetrahydrothiophene) backbone. The compound features a dioxo group (sulfone) at the 1,1-positions of the thiolane ring, an N-methyl substituent on the amine, and a stereogenic center at the 3R position. This structural framework confers unique physicochemical properties, including enhanced solubility due to the sulfone group and stereospecific interactions in biological systems.

Properties

Molecular Formula

C5H11NO2S

Molecular Weight

149.21 g/mol

IUPAC Name

(3R)-N-methyl-1,1-dioxothiolan-3-amine

InChI

InChI=1S/C5H11NO2S/c1-6-5-2-3-9(7,8)4-5/h5-6H,2-4H2,1H3/t5-/m1/s1

InChI Key

MGNJNMNVFHVRHJ-RXMQYKEDSA-N

Isomeric SMILES

CN[C@@H]1CCS(=O)(=O)C1

Canonical SMILES

CNC1CCS(=O)(=O)C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-N-methyl-1,1-dioxothiolan-3-amine typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the asymmetric oxidation of 2-benzyloxymethyl-1,3-dithiolane, followed by a series of steps to introduce the N-methyl group and the sulfone functionality .

Industrial Production Methods

Industrial production of (3R)-N-methyl-1,1-dioxothiolan-3-amine may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3R)-N-methyl-1,1-dioxothiolan-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The sulfone group can be further oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiolane derivatives.

Scientific Research Applications

(3R)-N-methyl-1,1-dioxothiolan-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R)-N-methyl-1,1-dioxothiolan-3-amine involves its interaction with specific molecular targets. The sulfone group can act as an electrophile, while the amine group can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate various biochemical pathways and processes.

Comparison with Similar Compounds

Substituent Variations on the Amine Group

  • Methyl(3-methyl-1,1-dioxidotetrahydro-3-thienyl)amine hydrochloride (CAS 5553-29-7): This compound shares the thiolane sulfone core but includes an additional methyl group at the 3-position of the thiolane ring. This modification may influence binding affinity in receptor interactions or alter metabolic stability compared to the target compound .
  • N-(1,1-Dioxidotetrahydrothien-3-yl)-N-(3-methoxypropyl)amine hydrochloride (CAS 483351-52-6) :
    Here, the amine is substituted with a 3-methoxypropyl group instead of methyl. The methoxy group introduces polarity, enhancing water solubility, while the longer alkyl chain may improve membrane permeability. Such substitutions are common in prodrug design to modulate pharmacokinetics .

Aromatic and Heterocyclic Modifications

  • N-(3-Chlorophenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine (CAS 321977-85-9) :
    The amine is substituted with a 3-chlorophenyl group, introducing aromaticity and electron-withdrawing effects. This structural change likely increases π-π stacking interactions in biological targets but may reduce solubility. The dihydrothiophene ring (unsaturated) contrasts with the saturated thiolane in the target compound, affecting ring puckering and electronic distribution .

Stereochemical Considerations

  • The 3R configuration in a pyrrolidine scaffold (vs. thiolane) influences binding specificity in enzyme inhibition, underscoring the role of chiral centers in pharmacological activity .

Physicochemical and Spectral Properties

Key data for structural analogs (Table 1):

Compound Name CAS Molecular Formula Molar Mass (g/mol) Key Substituents Spectral Data References
(3R)-N-methyl-1,1-dioxothiolan-3-amine N/A C₅H₁₁NO₂S 149.21 3R configuration, N-methyl, sulfone
Methyl(3-methyl-1,1-dioxidotetrahydro-3-thienyl)amine HCl 5553-29-7 C₆H₁₄ClNO₂S 199.69 3-methyl, N-methyl, sulfone
N-(3-Chlorophenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine 321977-85-9 C₁₀H₁₀ClNO₂S 243.71 3-chlorophenyl, dihydrothiophene
  • Spectral Analysis : The sulfone group (S=O) in these compounds produces characteristic IR absorptions near 1150–1300 cm⁻¹. ¹H-NMR signals for the thiolane ring protons typically appear as multiplet peaks between δ 2.5–3.5 ppm, while N-methyl groups resonate near δ 2.2–2.5 ppm. Chiral centers (e.g., 3R) can be confirmed via optical rotation or chiral chromatography .

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